molecular formula C25H19ClN2OS2 B2546899 2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-88-1

2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2546899
CAS No.: 687564-88-1
M. Wt: 463.01
InChI Key: RHKFPRUFUMVGKA-UHFFFAOYSA-N
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Description

2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound known for its complex chemical structure and potential applications in various scientific fields. It combines elements such as benzhydrylthio, chlorophenyl, and dihydrothieno pyrimidinone, giving it unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions:

  • Formation of Intermediate Compounds: : Starting with a benzhydryl thio compound and a chlorophenyl derivative, intermediate compounds are formed.

  • Cyclization: : These intermediates undergo cyclization under specific conditions to form the thieno[3,2-d]pyrimidinone ring.

  • Final Adjustments: : The final product is obtained by fine-tuning reaction conditions, including temperature and pH levels.

Industrial Production Methods

In industrial settings, the production of this compound involves:

  • Scaled-up Reactions: : Using larger quantities of starting materials.

  • Optimized Reaction Conditions: : For higher yield and purity.

  • Automated Processes: : Employing automated systems for consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions:

  • Oxidation: : It can be oxidized under specific conditions to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to produce thio derivatives.

  • Substitution: : Halogenation or nitration can be performed on the aromatic ring.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Nitrating mixtures or halogenating agents.

Major Products

Major products depend on the reaction type:

  • Sulfoxides and Sulfones: : From oxidation.

  • Thio Derivatives: : From reduction.

  • Halogenated/Nitrated Compounds: : From substitution.

Scientific Research Applications

2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a broad range of applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activities.

  • Medicine: : Investigated for its potential therapeutic properties.

  • Industry: : Utilized in the development of new materials or chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzymes: : It can inhibit or activate certain enzymes.

  • Receptors: : Binds to specific receptors, influencing cellular processes.

  • Pathways: : Modulates biochemical pathways, impacting cell function and communication.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • 2-(Benzhydrylsulfinyl)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : A sulfoxide analog with different reactivity.

  • 2-(Benzhydrylsulfonyl)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : A sulfone analog with increased oxidation state.

  • 3-(4-Chlorophenyl)-2-(phenylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : Similar, but with a phenylthio group instead of benzhydrylthio.

Feel free to dive deeper into any of these sections!

Properties

IUPAC Name

2-benzhydrylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2OS2/c26-19-11-13-20(14-12-19)28-24(29)23-21(15-16-30-23)27-25(28)31-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKFPRUFUMVGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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